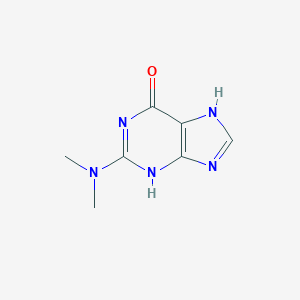

2-Dimethylamino-6-hydroxypurine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(dimethylamino)-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-12(2)7-10-5-4(6(13)11-7)8-3-9-5/h3H,1-2H3,(H2,8,9,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSMHKMPBNTBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C(=O)N1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162732 | |

| Record name | N(2)-Dimethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-15-4 | |

| Record name | N(2)-Dimethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dimethylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N(2)-Dimethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Dimethylamino-6-hydroxypurine chemical properties

An In-Depth Technical Guide to 2-Dimethylamino-6-hydroxypurine: Properties, Analysis, and Applications

Introduction

This compound, also known by its synonym N²,N²-Dimethylguanine, is a modified purine base of significant interest in biochemical and pharmaceutical research. Structurally analogous to the canonical DNA/RNA base guanine, its unique dimethylamino substitution at the 2-position imparts distinct chemical and biological properties.[1] This modification alters hydrogen bonding capabilities, steric profile, and electronic distribution within the purine ring system, leading to profound effects on nucleic acid structure, enzyme interactions, and cellular signaling pathways.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It delves into the core chemical properties, synthesis, analytical characterization, biological activities, and key experimental protocols associated with this compound. The content is structured to provide not only foundational knowledge but also field-proven insights into its practical application, from laboratory synthesis to its potential as a therapeutic agent and biomarker.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of this compound are fundamental for its application in any research context. These properties dictate its behavior in both chemical reactions and biological systems.

Core Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | 2-(dimethylamino)-1,7-dihydropurin-6-one | [] |

| Synonyms | N²,N²-Dimethylguanine, N(2)-dimethylguanine | [] |

| CAS Number | 1445-15-4 | [][3][4][5] |

| Molecular Formula | C₇H₉N₅O | [][5] |

| Molecular Weight | 179.18 g/mol | [1][][5] |

| Appearance | Pale Yellow Solid | [][3] |

| Melting Point | 350-355 °C (decomposes) | [3][4] |

Solubility and Stability:

The solubility profile of a compound is critical for designing experiments, formulating solutions, and planning drug delivery strategies.

-

Organic Solvents: The compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6] For related purine analogs, solubility in DMSO and DMF is reported to be around 30 mg/mL.[6] It has lower solubility in ethanol.[6]

-

Aqueous Solubility: Like many purines, its solubility in aqueous buffers is limited but can be enhanced. The presence of polar hydroxyl and amine groups allows for some water solubility, though the dimethylamino group increases hydrophobicity compared to guanine.[1] For experimental purposes, stock solutions are typically prepared in DMSO and then diluted into aqueous media.[7]

-

Stability and Storage: this compound should be stored at -20°C for long-term stability.[6][7][8] It is important to protect it from excessive heat and light. The hydroxyl group is susceptible to oxidation, and it is advisable to add antioxidants like ascorbic acid during sample preparation for sensitive analytical methods to prevent degradation.[1] Aqueous solutions are not recommended for storage for more than one day.[7][9]

Synthesis and Purification

The synthesis of this compound can be approached through several routes, most commonly involving the modification of existing purine or pyrimidine scaffolds. The choice of method depends on the desired scale, purity, and available starting materials.

Synthetic Pathways

Two primary strategies are prevalent:

-

Direct Methylation of Guanine: This approach involves the direct methylation of 2-amino-6-hydroxypurine (guanine). The key challenge is achieving selective N²-dimethylation without significant side reactions at other nitrogen atoms in the purine ring.

-

Traube Purine Synthesis: A more classical and versatile method involves the construction of the purine ring from a pyrimidine precursor. This typically starts with the synthesis of a 4,5-diaminopyrimidine derivative, which is then cyclized to form the imidazole portion of the purine ring.[1]

Example Synthetic Workflow: Methylation of 2-Amino-6-chloropurine

A practical approach involves using a more reactive purine precursor, such as 2-amino-6-chloropurine, followed by methylation and subsequent hydrolysis of the chloro group. The chlorine at position 6 is a good leaving group, facilitating synthesis.[1]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Methylation Step

Causality: The choice of a strong methylating agent like dimethyl sulfate ensures efficient dimethylation. The reaction is performed in a suitable solvent like methanol or isopropanol under controlled temperature to prevent over-alkylation.[1]

-

Dissolution: Dissolve 2-amino-6-chloropurine in a suitable solvent (e.g., isopropanol) in a reaction vessel equipped with a stirrer and condenser.

-

Addition of Base: Add a non-nucleophilic base to scavenge the acid produced during the reaction.

-

Methylation: Slowly add the methylating agent (e.g., dimethyl sulfate) to the solution while maintaining the temperature between 30–60°C.[1]

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup and Hydrolysis: Upon completion, neutralize the reaction mixture. The intermediate 2-dimethylamino-6-chloropurine can be isolated or directly subjected to hydrolysis (e.g., by heating in an acidic aqueous solution) to replace the chlorine atom with a hydroxyl group.

-

Purification: The final product is purified by recrystallization from a suitable solvent or by column chromatography to achieve high purity.

Comparative Data on Methylating Agents:

| Methylating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Typical Purity (%) |

| Dimethyl sulfate | Isopropanol | 30–60 | 91 | >99 |

| Methyl iodide | Methanol | 40–70 | 85 | >98 |

| Dimethyl carbonate | Methanol | 90–100 | 78 | >97 |

This data is adapted from comparative analyses of similar methylation reactions.[1]

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity and purity of synthesized or purchased this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Caption: Integrated workflow for analytical characterization.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation.

-

¹H NMR: Key signals include a singlet for the six protons of the dimethylamino group (-N(CH₃)₂), a signal for the C8-H proton on the purine ring, and exchangeable protons from the N-H and O-H groups.

-

¹³C NMR: Will show distinct resonances for the two carbons of the dimethylamino group and the five carbons of the purine core.[1]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is typically used.

-

UV-Vis Spectroscopy: Purine derivatives exhibit characteristic UV absorbance.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for assessing purity.

-

Methodology: A reverse-phase C18 column is commonly used with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution is often employed to ensure good separation of the main peak from any impurities.

-

Purity Assessment: Purity is determined by integrating the area of all peaks detected at the appropriate wavelength (e.g., 260 nm) and calculating the relative area of the main product peak.

-

Biological Activity and Mechanism of Action

The biological effects of this compound stem from its ability to act as a guanine analogue.[1] The N²,N²-dimethylation is not a trivial substitution; it fundamentally alters the molecule's interaction with the cellular machinery that processes nucleic acids.

Mechanism of Action

The primary mechanism involves its incorporation into DNA and RNA during replication and transcription.[1]

-

Incorporation into Nucleic Acids: Cellular polymerases can recognize and incorporate N²,N²-Dimethylguanine into growing nucleic acid chains in place of guanine.

-

Disruption of Hydrogen Bonding: Guanine typically forms three hydrogen bonds with cytosine. The replacement of the N²-amino protons with methyl groups eliminates two hydrogen bond donor sites. This weakens the G-C base pair interaction, potentially leading to DNA instability, replication errors, or altered RNA secondary structure.[1]

-

Enzymatic Recognition: The bulky dimethylamino group can alter the recognition of the major and minor grooves of DNA by proteins, including transcription factors and DNA repair enzymes. This can lead to changes in gene expression and cellular responses to DNA damage.[1]

Caption: Mechanism of action of N²,N²-Dimethylguanine.

Cellular and Therapeutic Effects

-

Biomarker for Disease: The compound and its ribonucleoside have been identified in the urine of both normal and leukemic subjects, with higher concentrations often found in leukemia patients. This suggests it may serve as a biomarker for monitoring disease state or cellular turnover.[11]

-

Antiviral Activity: Derivatives have demonstrated antiviral properties, notably against herpes simplex virus (HSV). The mechanism is believed to involve interference with viral replication processes, likely through incorporation into the viral genome.[1]

-

Modulation of DNA Repair: By mimicking a damaged guanine base, it can influence the expression and activity of genes related to DNA repair, potentially enhancing cellular resilience against certain types of DNA damage.[1]

-

Immunomodulatory Effects: Some studies suggest that the compound can modulate immune responses, opening avenues for research into its use in autoimmune diseases or as a vaccine adjuvant.[1]

Key Experimental Protocols

The following protocols provide validated, step-by-step methodologies for common experiments involving this compound.

Protocol: Quantification in Urine by LC-MS/MS

Trustworthiness: This protocol employs Solid-Phase Extraction (SPE) for sample cleanup to remove matrix interference and tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.[1]

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge samples at 10,000 x g for 10 minutes to pellet particulates.

-

To 1 mL of supernatant, add an internal standard (e.g., an isotopically labeled version of the analyte).

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove salts and polar impurities.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

MS System: Triple quadrupole mass spectrometer with an ESI source.

-

Ionization Mode: Positive.

-

MRM Transitions: Monitor the transition from the precursor ion (m/z 180.1) to a specific product ion for quantification. A second transition can be used for confirmation.

-

Protocol: In Vitro Metabolic Stability Assay

Expertise: This assay uses liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s), to predict the metabolic clearance of the compound in vivo.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a solution of liver microsomes (e.g., human or rat) in the reaction buffer.

-

Prepare a solution of the NADPH cofactor in the reaction buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the reaction buffer, microsome solution, and the test compound (final concentration typically 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH solution.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Quenching and Analysis:

-

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

-

Data Analysis:

-

Plot the natural log of the percentage of compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life.

-

Safety and Handling

While comprehensive toxicological data is limited, standard laboratory precautions should be observed when handling this compound and related chemicals.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[6][12] Handle in a well-ventilated area or under a chemical fume hood.[13] Wash hands thoroughly after handling.[6][12]

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires. Thermal decomposition may produce toxic oxides of carbon and nitrogen.[12][13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[12]

Conclusion

This compound is a molecule with a rich profile of chemical and biological properties. Its identity as a modified guanine analogue places it at the crossroads of nucleic acid chemistry, cellular metabolism, and pharmacology. For researchers, it offers a valuable tool for probing DNA repair mechanisms, studying purine metabolism, and exploring novel antiviral and immunomodulatory strategies. For drug development professionals, it serves as both a potential biomarker and a scaffold for designing next-generation therapeutics. A thorough understanding of its synthesis, analytical characterization, and handling, as detailed in this guide, is paramount to harnessing its full scientific potential.

References

-

LookChem. (n.d.). CAS NO. 1445-15-4 | this compound | C7H9N5O. Retrieved from [Link]

-

NP-MRD. (2022, September 5). Showing NP-Card for 2-[2-(dimethylamino)-6-hydroxypurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol (NP0210536). Retrieved from [Link]

- Safety Data Sheet. (n.d.). Safety Data Sheet. Retrieved from a publicly available SDS for a related chemical, providing general handling guidelines.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a publicly available SDS for a related chemical, providing general handling guidelines.

-

Fink, K., Adams, W. S., Davis, F. W., & Nakatani, M. (1963). The Identification of this compound and Its Ribonucleoside in Urine of Normal and Leukemic Subjects. Cancer Research, 23(11), 1824–1829. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N2,N2-Dimethylguanosine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. This compound | 1445-15-4 [chemicalbook.com]

- 4. CAS NO. 1445-15-4 | this compound | C7H9N5O [localpharmaguide.com]

- 5. scbt.com [scbt.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. N2,N2-Dimethylguanosine | C12H17N5O5 | CID 135501639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. peptide.com [peptide.com]

- 13. fishersci.com [fishersci.com]

The Enigmatic Role of N2,N2-dimethylguanosine in Ribosomal RNA: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Post-transcriptional modifications of ribosomal RNA (rRNA) are critical for the structure, function, and regulation of the ribosome, the cell's protein synthesis machinery. Among the myriad of these modifications, the dimethylation of guanosine at its N2 position, forming N2,N2-dimethylguanosine (m²₂G), represents a key, yet often overlooked, regulatory layer. This technical guide provides an in-depth exploration of the function of 2-dimethylamino-6-hydroxypurine (N2,N2-dimethylguanosine) in ribosomal RNA. Synthesizing current scientific understanding, this document delves into the structural implications, functional consequences, and analytical methodologies pertinent to m²₂G in both prokaryotic and eukaryotic ribosomes. Furthermore, we will explore its potential as a novel target for therapeutic intervention, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of ribosome biology and antibacterial therapy.

Introduction: The Significance of Ribosomal RNA Modification

Ribosomes are complex ribonucleoprotein machines responsible for translating the genetic code into functional proteins. The rRNA component, far from being a mere scaffold, plays a central role in catalysis and the overall architecture of the ribosome. The intricate folding and function of rRNA are fine-tuned by a vast array of post-transcriptional modifications. These modifications, ranging from simple methylations to complex hypermodifications, are crucial for ribosome biogenesis, stability, and translational fidelity.

N2,N2-dimethylguanosine (m²₂G), a modification found in both transfer RNA (tRNA) and ribosomal RNA, has been a subject of increasing interest.[1] While its role in tRNA structure and function is relatively well-characterized, its significance within the intricate framework of the ribosome is only beginning to be unraveled. This guide aims to consolidate the current knowledge and provide a forward-looking perspective on the function of m²₂G in rRNA.

The Chemical Identity and Structural Impact of N2,N2-dimethylguanosine

N2,N2-dimethylguanosine is a purine nucleoside where two methyl groups are attached to the exocyclic amine at the second position of the guanine base.[1] This seemingly subtle modification has profound consequences for the base-pairing properties of guanosine. The presence of the two methyl groups sterically hinders the formation of canonical Watson-Crick base pairs with cytosine.[1] However, it can still form non-canonical base pairs, for instance with adenosine.[1] This altered base-pairing potential can induce localized conformational changes in the rRNA structure, influencing its folding and interaction with ribosomal proteins and other RNA molecules.

N2,N2-dimethylguanosine in the Small Ribosomal Subunit: A Tale of Two Domains

Prokaryotic 16S rRNA: A Role in Decoding Center Integrity

In prokaryotes, such as Escherichia coli, the 16S rRNA of the small ribosomal subunit (SSU) contains several modified nucleosides. While the presence of N2-methylguanosine (m²G) is well-documented, the specific locations and functions of m²₂G are less clear. The enzymes RsmC and RsmD are known to methylate G1207 and G966 of the 16S rRNA, respectively.[2] While RsmD has been shown to be an m²G methyltransferase, the final modification state at these positions can be m²₂G. These modifications are located in functionally important regions of the 30S subunit, near the decoding center where codon-anticodon interactions occur.

The methylation at these sites is thought to contribute to the structural integrity of the decoding center, thereby influencing translational accuracy. The RsmD enzyme acts late in the 30S subunit assembly process, suggesting that this modification is a final checkpoint for the maturation of the small subunit.[3]

Eukaryotic 18S rRNA: A Surprising Twist in Ribosome Biogenesis

In eukaryotes, the story of guanosine methylation in the 18S rRNA takes an interesting turn. The Dim1 family of methyltransferases is responsible for modifications in the 18S rRNA. Specifically, the human DIMT1L is the functional homolog of yeast Dim1.[4] Studies have revealed that while DIMT1L is essential for the processing of pre-rRNA and the synthesis of the 18S rRNA, its catalytic activity—the actual methylation of adenosine residues—is not.[4][5] This suggests a fascinating quality control mechanism where the binding of the methyltransferase to the precursor rRNA acts as a checkpoint for subsequent processing steps, ensuring that only properly assembled subunits proceed to maturation.[4][5] This highlights a structural role for the enzyme itself in ribosome biogenesis, independent of its enzymatic function. In humans, this dimethylation occurs in the nucleus, a departure from the cytoplasmic modification seen in yeast.[4][6]

N2,N2-dimethylguanosine in the Large Ribosomal Subunit: Uncharted Territory

The presence and function of m²₂G in the large ribosomal subunit (LSU) rRNA (23S in prokaryotes and 28S in eukaryotes) are significantly less understood. The peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation, is a hotspot for rRNA modifications. While the functional importance of several modifications in this region is established, the specific contribution of m²₂G remains an area of active investigation.

It is hypothesized that m²₂G modifications within or near the PTC could influence the positioning of tRNAs in the A and P sites, thereby modulating the efficiency and fidelity of peptide bond formation. Given its ability to alter RNA conformation, m²₂G could play a role in the dynamic conformational changes the ribosome undergoes during the translocation step of elongation. Further research is needed to identify the specific locations of m²₂G in the LSU rRNA and the enzymes responsible for their placement.

Experimental Methodologies for Studying N2,N2-dimethylguanosine in rRNA

A multi-pronged experimental approach is necessary to fully elucidate the function of m²₂G in ribosomal RNA.

Identification and Localization of m²₂G

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the identification and quantification of modified nucleosides. Ribosomal RNA is first purified and then enzymatically digested into individual nucleosides, which are then separated by liquid chromatography and identified by mass spectrometry. This method provides accurate quantification but does not reveal the specific location of the modification within the rRNA sequence.

-

RNA Sequencing-Based Methods: Techniques like mutational profiling (MaP) can be adapted to identify the location of modifications that cause reverse transcriptase to stall or misincorporate nucleotides.

Functional Analysis of m²₂G

-

Knockout and Mutational Studies: Deleting or mutating the genes encoding the responsible methyltransferases allows for the study of ribosome function in the absence of the m²₂G modification. Subsequent analysis can include ribosome profiling to assess changes in translation, and in vitro translation assays to measure effects on fidelity and efficiency.

-

Cryo-Electron Microscopy (Cryo-EM): High-resolution cryo-EM can be used to visualize the structural changes in the ribosome resulting from the absence of m²₂G.[7][8][9][10] This can provide insights into how the modification influences the overall architecture of the ribosome and its interactions with other molecules.

-

In Vitro Ribosome Reconstitution: Ribosomes can be reconstituted in vitro using purified ribosomal proteins and in vitro transcribed rRNA that lacks the m²₂G modification. These reconstituted ribosomes can then be used in functional assays to directly assess the impact of the modification.

Below is a generalized workflow for investigating the function of m²₂G in rRNA.

Caption: Workflow for investigating N2,N2-dimethylguanosine in rRNA.

N2,N2-dimethylguanosine in rRNA as a Potential Drug Target

The ribosome is a major target for antibiotics.[11] Many clinically important antibiotics function by binding to specific sites on the ribosome and interfering with protein synthesis. As our understanding of the role of rRNA modifications in ribosome function deepens, these modifications and the enzymes that install them are emerging as promising new targets for antimicrobial drug development.

Targeting the Methyltransferases

The enzymes responsible for m²₂G modification in bacterial rRNA are potential targets for the development of novel antibiotics. Inhibiting these enzymes would lead to the production of unmodified, and potentially dysfunctional, ribosomes, thereby inhibiting bacterial growth. The specificity of these enzymes for bacterial ribosomes would minimize off-target effects in human cells.

Exploiting the Modified Site

The presence of an m²₂G modification creates a unique chemical and structural feature on the ribosome that could be exploited for the design of new antibiotics. Drugs could be designed to specifically bind to the pocket created by the modified nucleotide, leading to highly specific inhibition of the bacterial ribosome. Recent studies have shown that bacteria can alter their ribosome modification patterns in response to antibiotics, suggesting that targeting these modifications could be a powerful strategy to combat antibiotic resistance.[12][13]

The following diagram illustrates the potential drug development pipeline targeting m²₂G in rRNA.

Caption: Drug development pipeline targeting m²₂G modification.

Conclusion and Future Perspectives

N2,N2-dimethylguanosine in ribosomal RNA represents a subtle yet significant layer of regulation in the complex process of protein synthesis. While much has been learned, particularly about its role in the biogenesis of the small ribosomal subunit, many questions remain. Future research should focus on:

-

Comprehensive Mapping: Precisely mapping the locations of m²₂G in the LSU and SSU rRNAs across different species.

-

Functional Dissection: Elucidating the specific roles of m²₂G in the various stages of translation, including initiation, elongation, and termination.

-

Enzyme Characterization: Identifying and characterizing the full complement of methyltransferases responsible for m²₂G formation in both prokaryotic and eukaryotic ribosomes.

-

Drug Discovery: Systematically exploring the potential of m²₂G and its modifying enzymes as targets for novel antimicrobial agents.

A deeper understanding of the function of N2,N2-dimethylguanosine in ribosomal RNA will not only enhance our fundamental knowledge of ribosome biology but also open new avenues for the development of next-generation therapeutics to combat the growing threat of antibiotic resistance.

References

-

Zorbas, C., et al. (2015). The human 18S rRNA base methyltransferases DIMT1L and WBSCR22-TRMT112 but not rRNA modification are required for ribosome biogenesis. Molecular and Cellular Biology, 35(11), 1943-1955. [Link]

-

Zorbas, C., et al. (2015). The Human 18S rRNA Base Methyltransferases DIMT1L and WBSCR22-TRMT112 but Not rRNA Modification Are Required for Ribosome Biogenesis. PubMed, 25802283. [Link]

-

Haag, S., et al. (2020). Structural and catalytic roles of the human 18S rRNA methyltransferases DIMT1 in ribosome assembly and translation. DeepDyve. [Link]

-

Granneman, S., et al. (2011). Interactions and activities of factors involved in the late stages of human 18S rRNA maturation. Taylor & Francis Online. [Link]

-

Tuorto, F., et al. (2018). Regulation of Ribosome Function by RNA Modifications in Hematopoietic Development and Leukemia: It Is Not Only a Matter of m 6 A. MDPI. [Link]

-

Lesnyak, D. V., et al. (2007). Substrate specificity and properties of the Escherichia coli 16S rRNA methyltransferase, RsmE. RNA, 13(8), 1238-1246. [Link]

-

van Knippenberg, P. H., et al. (1981). 16S ribosomal RNA of Escherichia coli contains a N2-methylguanosine at 27 nucleotides from the 3' end. Nucleic Acids Research, 9(12), 2717-2725. [Link]

-

Bai, X. C., et al. (2013). Ribosome structure determined to near-atomic resolution by cryo-EM. MRC Laboratory of Molecular Biology. [Link]

-

He, C., et al. (2021). The 18S rRNA Methyltransferase DIMT-1 Regulates Lifespan in the Germline Later in Life. bioRxiv. [Link]

-

Marks, J., et al. (2021). Hybrid Antibiotics Targeting the Bacterial Ribosome. ACS Infectious Diseases, 7(11), 3076-3088. [Link]

-

Polikanov, Y. (2021). New Ribosome-Targeting Antibiotic Acts Against Drug-Resistant Bacteria. University of Illinois Chicago. [Link]

-

University of Copenhagen. (2023). How Bacteria Outwit Antibiotics by Altering Ribosomal Structures. Technology Networks. [Link]

-

Agirrezabala, X., & Frank, J. (2010). Almost lost in translation. Cryo-EM of a dynamic macromolecular complex: the ribosome. FEBS Letters, 584(12), 2513-2519. [Link]

-

Demeshkina, N., et al. (2012). Properties of small rRNA methyltransferase RsmD: Mutational and kinetic study. RNA, 18(5), 947-955. [Link]

-

University of Copenhagen. (2023). Bacteria modify their ribosomes in response to the antibiotics. News-Medical.Net. [Link]

-

Microbiology Q&A. (2023). ANTIBIOTICS - Targeting the Bacterial Ribosome: Halting Protein Synthesis. YouTube. [Link]

-

Bohnsack, K. E., & Bohnsack, M. T. (2024). N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. Frontiers in RNA Research, 2. [Link]

-

Brown, A., & Shao, S. (2018). Ribosomes and cryo-EM: a duet. Current Opinion in Structural Biology, 52, 1-7. [Link]

-

Basturea, G. N., & Deutscher, M. P. (2007). Substrate Specificity and Properties of the Escherichia Coli 16S rRNA Methyltransferase, RsmE. Journal of Bacteriology, 189(18), 6653-6658. [Link]

-

Zhang, W., et al. (2024). Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs. Molecular Cell, 84(1), 154-169.e9. [Link]

-

Sang, Z., et al. (2018). Cryo-EM structure of an early precursor of large ribosomal subunit reveals a half-assembled intermediate. eLife, 7, e34731. [Link]

-

Bai, X. C., et al. (2013). Ribosome structures to near-atomic resolution from thirty thousand cryo-EM particles. eLife, 2, e00461. [Link]

-

Polacek, N., et al. (2005). Chemical engineering of the peptidyl transferase center reveals an important role of the 2′-hydroxyl group of A2451. RNA, 11(3), 299-307. [Link]

-

Schosserer, M., et al. (2019). Loss of the ribosomal RNA methyltransferase NSUN5 impairs global protein synthesis and normal growth. Nucleic Acids Research, 47(20), 10837-10851. [Link]

-

Pallan, P. S., et al. (2008). Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs. RNA, 14(10), 2125-2135. [Link]

-

Li, J. M., et al. (1989). N2,N2-dimethylguanosine-specific tRNA methyltransferase contains both nuclear and mitochondrial targeting signals in Saccharomyces cerevisiae. The Journal of Cell Biology, 109(4 Pt 1), 1411-1419. [Link]

-

Lee, I., & Bogenhagen, D. F. (2014). Mitochondrial ribosomal RNA (rRNA) methyltransferase family members are positioned to modify nascent rRNA in foci near the mitochondrial DNA nucleoid. The Journal of Biological Chemistry, 289(26), 18011-18022. [Link]

-

Hirata, A., et al. (2016). Structural and functional analyses of the archaeal tRNA m2G/m22G10 methyltransferase aTrm11 provide mechanistic insights into site specificity of a tRNA methyltransferase that contains common RNA-binding modules. Nucleic Acids Research, 44(11), 5364-5377. [Link]

-

Bohnsack, K. E., & Bohnsack, M. T. (2024). N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. ResearchGate. [Link]

-

Liu, Y., et al. (2022). Plastid-specific RsmD methyltransferase and ribosome maturation factor RimM are crucial for 16S rRNA maturation and proteostasis in Arabidopsis chloroplasts. bioRxiv. [Link]

-

Bayfield, M. A., & Noller, H. F. (2003). A conformational change in the ribosomal peptidyl transferase center upon active/inactive transition. Proceedings of the National Academy of Sciences, 100(18), 10217-10221. [Link]

-

Kurland, C. G., et al. (1969). Ribosomal proteins of E. Coli: stoichiometry and implications for ribosome structure. Cold Spring Harbor Symposia on Quantitative Biology, 34, 25-38. [Link]

-

Luidalepp, H., et al. (2011). Ribosome profiling reveals the fine-tuned response of Escherichia coli to mild and severe acid stress. mBio, 2(4), e00113-11. [Link]

-

Salaikumaran, M. R., et al. (2022). 16S rRNA Methyltransferases as Novel Drug Targets Against Tuberculosis. ResearchGate. [Link]

-

Bernier, C. R., et al. (2014). Universal and domain-specific sequences in 23S–28S ribosomal RNA identified by computational phylogenetics. RNA, 20(6), 866-877. [Link]

-

Piątek, T., et al. (2019). Crystal Structure of the 23S rRNA Fragment Specific to r-Protein L1 and Designed Model of the Ribosomal L1 Stalk from Haloarcula marismortui. International Journal of Molecular Sciences, 20(21), 5439. [Link]

Sources

- 1. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate specificity and properties of the Escherichia coli 16S rRNA methyltransferase, RsmE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Properties of small rRNA methyltransferase RsmD: Mutational and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The human 18S rRNA base methyltransferases DIMT1L and WBSCR22-TRMT112 but not rRNA modification are required for ribosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The human 18S rRNA base methyltransferases DIMT1L and WBSCR22-TRMT112 but not rRNA modification are required for ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Ribosome structure determined to near-atomic resolution by cryo-EM - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 8. Almost lost in translation. Cryo-EM of a dynamic macromolecular complex: the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. shao.hms.harvard.edu [shao.hms.harvard.edu]

- 10. Ribosome structures to near-atomic resolution from thirty thousand cryo-EM particles | eLife [elifesciences.org]

- 11. youtube.com [youtube.com]

- 12. Bacterial Ribosome Changes Drive New Antibiotic Resistance | Technology Networks [technologynetworks.com]

- 13. news-medical.net [news-medical.net]

An In-depth Technical Guide to the Discovery and Significance of N2,N2-Dimethylguanine (m2,2G) in Eukaryotic tRNA

Introduction: The Expanding World of the Epitranscriptome

The central dogma of molecular biology, while foundational, is elegantly embellished by a vast array of chemical modifications to RNA molecules. These modifications, collectively termed the epitranscriptome, add a critical layer of regulatory complexity to gene expression.[1][2][3] Transfer RNAs (tRNAs) are among the most heavily modified RNA species, with these alterations being crucial for their structure, stability, and function in translation.[1][2][3] Among the over 100 known tRNA modifications, N2,N2-dimethylguanosine (m2,2G) stands out as a highly conserved and functionally significant modification in eukaryotes. This guide provides a comprehensive technical overview of the discovery, biosynthesis, function, and analysis of m2,2G, tailored for researchers and professionals in the fields of molecular biology and drug development.

The Discovery and Occurrence of m2,2G

First identified over five decades ago, N2,N2-dimethylguanosine is a post-transcriptional modification where two methyl groups are added to the exocyclic nitrogen atom (N2) of a guanosine residue.[1][2][3] In the vast majority of eukaryotic tRNAs, m2,2G is found at position 26, which is strategically located in the elbow region between the D-stem and the anticodon stem.[4][5] This modification is present in both nuclear and mitochondrially encoded tRNAs, underscoring its fundamental importance across different cellular compartments.[6][7][8] The enzyme responsible for this modification, tRNA (guanine-N2)-dimethyltransferase (Trm1), is also conserved across eukaryotes and archaea.[9]

The Biosynthetic Pathway of m2,2G

The synthesis of m2,2G is a precise enzymatic process catalyzed by Trm1 (designated as TRMT1 in humans).[7][10] This enzyme belongs to the Rossmann-fold methyltransferase family and utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[1]

The Enzymatic Reaction: A Two-Step Methylation Process

Trm1 catalyzes the sequential transfer of two methyl groups to the N2 atom of the guanine base at position 26.[11][12] The reaction proceeds through a monomethylated intermediate (N2-methylguanosine or m2G). The catalytic mechanism follows a typical SN2-like substitution, where the nitrogen of the guanine base performs a nucleophilic attack on the methyl group of SAM, leading to the formation of a methylated guanine and S-adenosyl-L-homocysteine (SAH).[1]

Structural Insights into Trm1 and Substrate Recognition

Crystal structures of Trm1 from various organisms, including Pyrococcus horikoshii, have provided significant insights into its function.[12][13] The enzyme typically comprises an N-terminal catalytic domain and a C-terminal domain involved in tRNA binding.[12] The recognition of the substrate tRNA is highly specific and depends on the overall L-shaped architecture of the tRNA molecule.[5] Key identity elements within the tRNA, such as the G10:C25 base pair, are crucial for the correct positioning of G26 within the catalytic pocket of Trm1.[4] The enzyme is thought to recognize the T-arm of the tRNA, which then allows the G26 base to flip into the active site for methylation.[14]

The Functional Imperative of m2,2G in tRNA

The presence of m2,2G at position 26 is not merely decorative; it is critical for multiple aspects of tRNA biology and cellular function.

Contribution to tRNA Structure and Stability

The dimethylation at the N2 position of guanine prevents the formation of canonical Watson-Crick base pairing with cytosine.[1] Instead, m2,2G26 often forms a non-canonical pair with adenosine at position 44 (A44).[4] This interaction is crucial for stabilizing the tertiary structure of the tRNA, particularly the junction between the D- and anticodon-stems. By preventing alternative, non-functional tRNA conformations, m2,2G ensures the correct L-shaped fold required for its role in translation.[15]

Role in Maintaining Translational Fidelity and Efficiency

A properly folded and stable tRNA is a prerequisite for accurate and efficient protein synthesis.[16][17][18] The m2,2G modification contributes to the overall structural integrity of the tRNA molecule, which in turn ensures its correct interaction with aminoacyl-tRNA synthetases, the ribosome, and mRNA codons. Studies in fission yeast have shown that the absence of m2,2G can impair the efficiency of tRNA-mediated suppression of nonsense codons, suggesting a role in decoding.[19]

Impact on Redox Homeostasis and Cellular Proliferation

Recent studies using human cells deficient in TRMT1 have revealed a broader physiological role for this modification.[7] TRMT1-deficient cells exhibit increased levels of endogenous reactive oxygen species (ROS) and are hypersensitive to oxidative stress.[7] This is accompanied by decreased proliferation rates and alterations in global protein synthesis.[7] These findings suggest that TRMT1-catalyzed tRNA modifications are essential for maintaining redox homeostasis.[7]

Non-catalytic Functions of Trm1

Interestingly, Trm1 has been shown to possess functions independent of its catalytic activity. It can act as an RNA chaperone, promoting the proper folding of tRNA through its RNA strand annealing and dissociation activities.[6][8] This dual functionality highlights the multifaceted role of tRNA modification enzymes in ensuring tRNA maturation and function.[6][8]

Methodologies for the Study of m2,2G

The investigation of m2,2G requires a combination of sophisticated analytical and functional assays.

Part A: Detection and Quantification

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | tRNA is digested into nucleosides, separated by liquid chromatography, and identified and quantified by mass spectrometry. | High sensitivity and specificity; provides absolute quantification. | Requires specialized equipment; does not provide sequence context. |

| RT-based Sequencing | The m2,2G modification can cause reverse transcriptase to stall, leading to truncated cDNA products. | Provides positional information. | The modification can block reverse transcription, leading to loss of sequencing information. |

| Antibody-based Methods | Utilizes antibodies specific to m2,2G for detection in formats like dot blots or immunoprecipitation. | Relatively simple and does not require specialized equipment. | Specificity can be a concern; generally provides semi-quantitative data. |

Protocol: LC-MS/MS for m2,2G Quantification

-

tRNA Isolation: Isolate total RNA from cells or tissues of interest using a suitable method (e.g., TRIzol extraction followed by purification on an anion-exchange column).

-

tRNA Hydrolysis: Digest 1-5 µg of purified tRNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase at 37°C for 2-4 hours.

-

Chromatographic Separation: Separate the resulting nucleosides on a C18 reverse-phase HPLC column using a gradient of aqueous and organic mobile phases.

-

Mass Spectrometry Analysis: Couple the HPLC to a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode. Monitor the specific mass transitions for m2,2G and other nucleosides.

-

Quantification: Determine the amount of m2,2G relative to one of the four canonical nucleosides by comparing the integrated peak areas to a standard curve of known nucleoside concentrations.

Part B: Functional Analysis

In Vitro tRNA Methyltransferase Assay

This assay directly measures the catalytic activity of Trm1.

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant Trm1 enzyme, an in vitro transcribed unmodified tRNA substrate, and radiolabeled [3H]-SAM in a suitable reaction buffer.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for human TRMT1).

-

tRNA Precipitation: Stop the reaction and precipitate the tRNA using trichloroacetic acid (TCA) to separate it from the unincorporated [3H]-SAM.

-

Scintillation Counting: Collect the precipitated tRNA on a filter and measure the incorporated radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.

Clinical Relevance and Future Directions

The fundamental role of m2,2G in tRNA function is highlighted by the clinical consequences of its absence. Mutations in the TRMT1 gene that impair its catalytic activity have been identified as a cause of autosomal-recessive intellectual disability.[7] Patient-derived cells show reduced levels of m2,2G, underscoring the importance of this modification for proper neurodevelopment.[7][20]

The study of m2,2G and other tRNA modifications is a rapidly evolving field. Key areas for future research include:

-

Dynamic Regulation: Understanding how the levels of m2,2G are regulated in response to different cellular states and environmental stimuli.

-

Crosstalk with Other Modifications: Investigating the interplay between m2,2G and other tRNA modifications in fine-tuning tRNA function.

-

Therapeutic Potential: Exploring the possibility of targeting Trm1 or other tRNA modifying enzymes for therapeutic intervention in diseases like cancer and neurological disorders.[21]

The discovery and characterization of N2,N2-dimethylguanosine in eukaryotic tRNA has provided a fascinating glimpse into the intricate world of the epitranscriptome. As we continue to unravel the complexities of RNA modifications, it is clear that these small chemical tags have a profound impact on cellular function and human health.

References

-

Crosstalk between the tRNA methyltransferase Trm1 and RNA chaperone La influences eukaryotic tRNA maturation. PubMed. Available at: [Link]

-

TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival. PMC - NIH. Available at: [Link]

-

N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. Frontiers. Available at: [Link]

-

Crosstalk between the tRNA methyltransferase Trm1 and RNA chaperone La influences eukaryotic tRNA maturation. NIH. Available at: [Link]

-

N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. FAO. Available at: [Link]

-

Substrate tRNA Recognition Mechanism of a Multisite-specific tRNA Methyltransferase, Aquifex aeolicus Trm1, Based on the X-ray Crystal Structure. PMC - NIH. Available at: [Link]

-

Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs. bioRxiv. Available at: [Link]

-

Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs. PubMed. Available at: [Link]

-

N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. Frontiers in RNA Research. Available at: [Link]

-

N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. ResearchGate. Available at: [Link]

-

Crystal Structure of tRNA N2,N2-Guanosine Dimethyltransferase Trm1 from Pyrococcus horikoshii. ResearchGate. Available at: [Link]

-

Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs. PubMed Central. Available at: [Link]

-

The tRNA N2,N2-dimethylguanosine-26 methyltransferase encoded by gene trm1 increases efficiency of suppression of an ochre codon in Schizosaccharomyces pombe. PubMed. Available at: [Link]

-

The structural basis of substrate recognition by the eukaryotic chaperonin TRiC/CCT. PMC. Available at: [Link]

-

Molecular basis of tRNA substrate recognition and modification by the atypical SPOUT methyltransferase Trm10. PMC - NIH. Available at: [Link]

-

Crystal structure of tRNA N2,N2-guanosine dimethyltransferase Trm1 from Pyrococcus horikoshii. Semantic Scholar. Available at: [Link]

-

Enzymatic formation of N2,N2-dimethylguanosine in eukaryotic tRNA: importance of the tRNA architecture. PubMed. Available at: [Link]

-

A correlation between N2-dimethylguanosine presence and alternate tRNA conformers. RNA. Available at: [Link]

-

The Importance of the Epi-Transcriptome in Translation Fidelity. PMC - PubMed Central. Available at: [Link]

-

N2,N2-dimethylguanosine tRNA methyltransferase (PF02005). InterPro. Available at: [Link]

-

Molecular basis of tRNA substrate recognition and modification by the atypical SPOUT methyltransferase Trm10. bioRxiv. Available at: [Link]

-

Selective Enzymatic Demethylation of N2 ,N2 -Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing. PubMed. Available at: [Link]

-

tRNA Modifications Detection. Creative Diagnostics. Available at: [Link]

-

N2,N2-Dimethylguanosine. PubChem - NIH. Available at: [Link]

-

N2,N2-dimethylguanosine-specific tRNA methyltransferase contains both nuclear and mitochondrial targeting signals in Saccharomyces cerevisiae. PMC - NIH. Available at: [Link]

-

The Structural Basis of Substrate Recognition by the Eukaryotic Chaperonin TRiC/CCT. ResearchGate. Available at: [Link]

-

The Importance of Being Modified: The Role of RNA Modifications in Translational Fidelity. PubMed. Available at: [Link]

-

Mechanism of N-methylation by the tRNA m1G37 methyltransferase Trm5. PubMed Central. Available at: [Link]

-

Kinetic Analysis of tRNA Methyltransferases. PubMed - NIH. Available at: [Link]

-

2,n2-Dimethylguanine. PubChem - NIH. Available at: [Link]

-

Translational fidelity and mistranslation in the cellular response to stress. PMC. Available at: [Link]

-

Mechanism of N-methylation by the tRNA m1G37 methyltransferase Trm5. ResearchGate. Available at: [Link]

-

Mechanism of tRNA binding by TrmB. bioRxiv. Available at: [Link]

-

mRNA Translation Gone Awry: Translation Fidelity and Neurological Disease. PMC. Available at: [Link]

Sources

- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 2. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [agris.fao.org]

- 3. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs | Semantic Scholar [semanticscholar.org]

- 4. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic formation of N2,N2-dimethylguanosine in eukaryotic tRNA: importance of the tRNA architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crosstalk between the tRNA methyltransferase Trm1 and RNA chaperone La influences eukaryotic tRNA maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crosstalk between the tRNA methyltransferase Trm1 and RNA chaperone La influences eukaryotic tRNA maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. InterPro [ebi.ac.uk]

- 10. Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of tRNA N2,N2-guanosine dimethyltransferase Trm1 from Pyrococcus horikoshii. | Semantic Scholar [semanticscholar.org]

- 14. Substrate tRNA Recognition Mechanism of a Multisite-specific tRNA Methyltransferase, Aquifex aeolicus Trm1, Based on the X-ray Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A correlation between N2-dimethylguanosine presence and alternate tRNA conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Importance of Being Modified: The Role of RNA Modifications in Translational Fidelity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Translational fidelity and mistranslation in the cellular response to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mRNA Translation Gone Awry: Translation Fidelity and Neurological Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The tRNA N2,N2-dimethylguanosine-26 methyltransferase encoded by gene trm1 increases efficiency of suppression of an ochre codon in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. medchemexpress.com [medchemexpress.com]

N²,N²-Dimethylguanine: A Technical Guide to its Synthesis, Function, and Analytical Detection

Abstract

N²,N²-dimethylguanine (m²₂G) is a post-transcriptional modification of the guanine nucleobase, found across all domains of life. This hypermodified nucleobase is particularly enriched in non-coding RNAs, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a critical role in maintaining structural integrity and modulating function. The enzymatic installation of two methyl groups onto the exocyclic amine of guanine introduces significant chemical and steric changes that profoundly influence RNA folding, stability, and its interactions with other molecules. Consequently, the presence and abundance of m²₂G are linked to fundamental cellular processes, including translation fidelity and stress response. Dysregulation of m²₂G levels has been implicated in various human diseases, including cancer, making it a promising biomarker and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the biosynthesis of m²₂G, its multifaceted roles in RNA biology, detailed protocols for its analytical detection, and a discussion of its clinical significance.

Introduction to N²,N²-Dimethylguanine (m²₂G)

Post-transcriptional modifications of RNA molecules dramatically expand the functional capacity of the four canonical bases, contributing to a complex regulatory layer known as the "epitranscriptome."[1][2] Among the more than 170 known RNA modifications, N²,N²-dimethylguanine (m²₂G) stands out due to the addition of two methyl groups to the exocyclic nitrogen of guanine.[1] This modification is predominantly found in tRNA and rRNA molecules.[1][3] In eukaryotic tRNAs, m²₂G is most prominently located at position 26, in the hinge region between the D- and anticodon-stems.[3][4] This strategic placement is crucial for maintaining the L-shaped tertiary structure of tRNA, which is essential for its canonical function in protein synthesis.[4][5] The presence of m²₂G at this position prevents alternative, non-functional tRNA folding conformations.[3] In rRNA, m²₂G residues are found in functionally important regions, such as the peptidyltransferase center, where they are thought to contribute to the structural organization of the ribosome and its role in translation.[3]

Biosynthesis of N²,N²-Dimethylguanine

The formation of m²₂G is a two-step enzymatic process catalyzed by the Trm1 family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases.[4][6] The reaction proceeds via a sequential methylation, with N²-methylguanosine (m²G) as an intermediate.[7]

Reaction Mechanism:

-

First Methylation: The Trm1 enzyme binds to the target tRNA and SAM. The exocyclic N²-amino group of the target guanine performs a nucleophilic attack on the methyl group of SAM, forming m²G and releasing S-adenosyl-L-homocysteine (SAH).

-

Second Methylation: A second molecule of SAM is utilized to transfer another methyl group to the already methylated nitrogen, resulting in the formation of m²₂G and another molecule of SAH.[6]

Caption: Biosynthesis of N²,N²-dimethylguanosine (m²₂G) catalyzed by the Trm1 enzyme.

The substrate recognition by Trm1 enzymes is highly specific and relies on the overall architecture of the tRNA molecule rather than a simple primary sequence.[4][8] In yeast, the identity elements for Trm1p include two G-C base pairs in the D-stem (G10-C25 and C11-G24) and a variable loop of at least five nucleotides.[4][8] These structural features ensure that the target guanosine at position 26 is correctly presented to the enzyme's active site.[4] Interestingly, the tRNA recognition mechanisms can differ between species. For example, while eukaryotic and archaeal Trm1 enzymes are single-site specific for G26, the Trm1 from the bacterium Aquifex aeolicus can modify both G26 and G27.[7][9]

Structural and Functional Roles of m²₂G in RNA

The addition of two methyl groups to the guanine base has profound consequences for its chemical properties and steric profile. The dimethylation prevents the N² position from acting as a hydrogen bond donor, thereby altering its base-pairing potential.[3][10] While a standard G-C pair is disrupted, m²₂G can still form non-canonical pairs with U and A.[1]

Role in tRNA Structure and Function

The most well-characterized role of m²₂G is in the structural stabilization of tRNA.[5] The m²₂G26 modification, typically paired with A44, is a cornerstone of the tRNA tertiary structure, preventing the formation of alternative, non-functional conformations.[3] The lack of m²₂G26 leads to significant alterations in the tRNA's core architecture, resulting in a loss of tertiary stability.[5] This structural role is critical for the tRNA's function as an adaptor molecule in translation.[1] A properly folded tRNA is essential for aminoacylation and for delivering the correct amino acid to the ribosome.[1][6] The absence of m²₂G26 can lead to defects in translation.[1]

Role in rRNA and Ribosome Function

In ribosomal RNA, N²-methylguanosine (m²G) and m²₂G are located in functionally critical regions, including the decoding center, the peptidyltransferase center, and the subunit interface.[3] Their presence in these locations suggests a role in modulating ribosome assembly, stability, and the catalytic activity of the ribosome.[3][5] For instance, these modifications may create hydrophobic contacts with ribosomal proteins or other RNA elements, contributing to the overall structural integrity of the ribosome.[3]

Presence in Other RNA Species

While predominantly found in tRNA and rRNA, m²₂G has also been detected in other RNA types, such as yeast mRNA and the U6 small nuclear RNA (snRNA) in higher eukaryotes, although its function in these contexts is less understood.[1]

Analytical Methodologies for m²₂G Detection

The detection and quantification of m²₂G require sensitive and specific analytical techniques due to its low abundance and the complexity of the RNA matrix.

Mass Spectrometry-Based Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of modified nucleosides.[11] This method offers high sensitivity and specificity, allowing for the accurate determination of m²₂G levels in biological samples.[11][12]

-

Sample Preparation:

-

Thaw urine samples on ice.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cellular debris.

-

To 100 µL of the supernatant, add an internal standard (e.g., ¹⁵N₅-labeled m²₂G).

-

Perform solid-phase extraction (SPE) to enrich for nucleosides and remove interfering substances.

-

-

LC Separation:

-

Inject the purified sample onto a C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

The gradient can be optimized to achieve separation of m²₂G from other nucleosides.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for m²₂G and its internal standard.

-

For m²₂G: m/z 312.1 -> 180.1

-

For ¹⁵N₅-m²₂G: m/z 317.1 -> 185.1

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of m²₂G.

-

Calculate the concentration of m²₂G in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: A typical workflow for the quantification of m²₂G using LC-MS/MS.

RNA Sequencing and its Challenges

High-throughput sequencing of RNA (RNA-seq) has become a powerful tool for transcriptome-wide analysis. However, the presence of m²₂G and other modifications on the Watson-Crick face of the nucleobase can cause reverse transcriptase to stall, leading to incomplete cDNA synthesis and biases in sequencing data.[13][14] To overcome this, enzymatic demethylation strategies have been developed. For example, a mutant of the E. coli AlkB protein (D135S/L118V) can efficiently and selectively convert m²₂G to m²G, which does not block reverse transcription to the same extent.[13][14] This pre-treatment significantly improves the efficiency of tRNA sequencing.[13]

Biological and Clinical Significance

The levels of m²₂G can be altered in various physiological and pathological states, making it a valuable biomarker.

m²₂G as a Cancer Biomarker

Elevated levels of modified nucleosides, including m²₂G, are often found in the urine of cancer patients.[15][16] This is thought to be a result of increased RNA turnover in rapidly proliferating cancer cells.[15] Studies have shown elevated urinary m²₂G in patients with breast carcinoma and leukemia.[15][16] However, its utility in monitoring disease progression and treatment response requires further investigation, as some studies have shown conflicting results.[15]

| Disease | Sample Type | Observation | Reference |

| Breast Carcinoma | Urine | Elevated levels in patients with metastatic disease. | [15] |

| Acute Leukemia | Serum | Elevated levels compared to healthy controls. | [16] |

| Bladder Cancer | Urine | Identified as a potential biomarker. | [17] |

Association with Other Diseases and Conditions

Recent studies have linked altered m²₂G levels to other conditions:

-

Chronic Kidney Disease (CKD): Higher serum levels of m²₂G were associated with a higher risk of incident CKD.[18]

-

Mental Fatigue: Downregulation of urinary m²₂G was identified as a potential biomarker for mental fatigue in air traffic controllers.[19]

The dynamic regulation of m²₂G modifications in response to cellular stress, such as oxidative stress, suggests a role in cellular adaptation and survival pathways.[5]

Conclusion and Future Perspectives

N²,N²-dimethylguanine is a functionally significant RNA modification with profound effects on RNA structure and function. Its biosynthesis is a tightly regulated process, and its presence is critical for fundamental cellular processes like protein synthesis. The development of advanced analytical techniques has enabled the accurate quantification of m²₂G and has shed light on its potential as a biomarker for various diseases.

Future research should focus on elucidating the full spectrum of m²₂G's functions, particularly in less-studied RNA species like mRNA. A deeper understanding of the regulatory mechanisms governing Trm1 activity and the downstream consequences of m²₂G dysregulation will be crucial. Furthermore, large-scale clinical validation studies are needed to establish the utility of m²₂G as a diagnostic and prognostic biomarker. The development of specific inhibitors of Trm1 enzymes could also represent a novel therapeutic avenue for diseases characterized by aberrant m²₂G levels.

References

-

Dai, Q., Zheng, G., Schwartz, M. H., Clark, W. C., & Pan, T. (2017). Selective Enzymatic Demethylation of N2,N2-Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing. Angewandte Chemie International Edition, 56(18), 5017–5020. [Link]

-

Petrosyan, J., & Bohnsack, K. E. (2024). N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. Frontiers in RNA Research, 2. [Link]

-

Petrosyan, J., & Bohnsack, K. E. (2024). N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. Agris, FAO. [Link]

-

Petrosyan, J., & Bohnsack, K. E. (2024). N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. ResearchGate. [Link]

-

Limmer, S., et al. (2008). Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs. RNA, 14(10), 2017-2026. [Link]

-

Tormey, D. C., et al. (1983). Biological markers in breast carcinoma--clinical correlations with pseudouridine, N2,N2-dimethylguanosine, and 1-methylinosine. Cancer, 51(11), 2171-2175. [Link]

-

Levine, L., et al. (1975). Serum levels of N2, N2-dimethylguanosine and pseudouridine as determined by radioimmunoassay for patients with malignancy. Journal of the National Cancer Institute, 54(2), 341-343. [Link]

-

Dai, Q., et al. (2017). Selective Enzymatic Demethylation of N2 ,N2 -Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing. Angewandte Chemie (International ed. in English), 56(18), 5017-5020. [Link]

-

Hori, H., et al. (2011). Substrate tRNA Recognition Mechanism of a Multisite-specific tRNA Methyltransferase, Aquifex aeolicus Trm1, Based on the X-ray Crystal Structure. The Journal of biological chemistry, 286(19), 17084-17094. [Link]

-

Chen, Z., et al. (2016). Urine Analysis Provides Potential Biomarkers for Mental Fatigue. EMJ, 1, 92-93. [Link]

-

Limmer, S., et al. (2008). Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs. ResearchGate. [Link]

-

Edqvist, J., et al. (1995). Enzymatic formation of N2,N2-dimethylguanosine in eukaryotic tRNA: importance of the tRNA architecture. Biochimie, 77(1-2), 54-61. [Link]

-

Wang, P., et al. (2008). Advanced glycation end products of DNA: quantification of N2-(1-Carboxyethyl)-2'-deoxyguanosine in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry. Chemical research in toxicology, 21(11), 2148-2155. [Link]

-

Liu, J., et al. (2023). Investigations of Single-Subunit tRNA Methyltransferases from Yeast. International Journal of Molecular Sciences, 24(20), 15383. [Link]

-

National Center for Biotechnology Information. (n.d.). N2,N2-Dimethylguanosine. PubChem. [Link]

-

Dai, Q., et al. (2017). Selective Enzymatic Demethylation of N(2) ,N(2) -Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing. ResearchGate. [Link]

-

Hori, H., et al. (2011). Methylation by Trm1 enzymes. ResearchGate. [Link]

-

Limmer, S., et al. (2008). Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs. PubMed. [Link]

-

Saccharomyces Genome Database. (n.d.). TRM1. [Link]

-

Juraschek, S. P., et al. (2022). Metabolomic Markers of Ultra-Processed Food and Incident CKD. Clinical Journal of the American Society of Nephrology, 17(12), 1749-1758. [Link]

-

Christian, T., et al. (2018). tRNA m1G9 modification depends on substrate-specific RNA conformational changes induced by the methyltransferase Trm10. Nucleic acids research, 46(20), 10936-10948. [Link]

-

Petrosyan, J., & Bohnsack, K. E. (2024). N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. Semantic Scholar. [Link]

-

Wnek, K., et al. (2023). N2 modified cap analogues as translation inhibitors and substrates for preparation of therapeutic mRNA. RSC medicinal chemistry, 14(9), 1634-1647. [Link]

-

Putluri, S. K., et al. (2014). Bladder Cancer Biomarker Discovery Using Global Metabolomic Profiling of Urine. PLoS ONE, 9(12), e115870. [Link]

-

Ellis, S. R., et al. (1989). N2,N2-dimethylguanosine-specific tRNA methyltransferase contains both nuclear and mitochondrial targeting signals in Saccharomyces cerevisiae. Molecular and cellular biology, 9(4), 1611-1620. [Link]

-

Rose, A. M., et al. (1992). Location of N2,N2-dimethylguanosine-specific tRNA methyltransferase. The Journal of cell biology, 119(6), 1405-1415. [Link]

-

Ham, A. J., et al. (1997). Analysis of 1,N2-ethenoguanine and 5,6,7,9-tetrahydro-7-hydroxy-9-oxoimidazo[1,2-a]purine in DNA Treated With 2-chlorooxirane by High Performance Liquid chromatography/electrospray Mass Spectrometry and Comparison of Amounts to Other DNA Adducts. Chemical research in toxicology, 10(2), 242-247. [Link]

-

Limmer, S., et al. (2008). Crystal structure of an RNA duplex with tandem m2 2G:A pairs. SciSpace. [Link]

-

Morano, A., et al. (2021). Liquid Biopsy Biomarkers in Urine: A Route towards Molecular Diagnosis and Personalized Medicine of Bladder Cancer. Cancers, 13(16), 4033. [Link]

-

Wang, J., et al. (2020). Nitrogen direct analysis in real time time-of-flight mass spectrometry (N2 DART-TOFMS) for rapid screening of forensic drugs. Rapid communications in mass spectrometry : RCM, 34(S3), e8577. [Link]

-

Agustina, R., et al. (2022). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Food Research, 6(3), 329-335. [Link]

-

Chen, R. J., et al. (2012). Gaseous nitrogen oxide promotes human lung cancer cell line A549 migration, invasion, and metastasis via iNOS-mediated MMP-2 production. Toxicology and applied pharmacology, 263(3), 361-372. [Link]

Sources

- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 2. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [agris.fao.org]

- 3. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic formation of N2,N2-dimethylguanosine in eukaryotic tRNA: importance of the tRNA architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Investigations of Single-Subunit tRNA Methyltransferases from Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate tRNA Recognition Mechanism of a Multisite-specific tRNA Methyltransferase, Aquifex aeolicus Trm1, Based on the X-ray Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advanced glycation end products of DNA: quantification of N2-(1-Carboxyethyl)-2'-deoxyguanosine in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective enzymatic demethylation of N2,N2-dimethylguanosine in RNA and its application in high-throughput tRNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective Enzymatic Demethylation of N2 ,N2 -Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological markers in breast carcinoma--clinical correlations with pseudouridine, N2,N2-dimethylguanosine, and 1-methylinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Serum levels of N2, N2-dimethylguanosine and pseudouridine as determined by radioimmunoassay for patients with malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Metabolomic Markers of Ultra-Processed Food and Incident CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 19. emjreviews.com [emjreviews.com]

The Dynamic Epitranscriptome: An In-depth Guide to the Evolution and Analysis of tRNA Modifications

Abstract: Transfer RNA (tRNA) modifications are crucial post-transcriptional alterations that ensure the efficiency and fidelity of protein synthesis. These chemical changes, found across all domains of life, are not static but are dynamically regulated in response to cellular needs and environmental stresses. This technical guide delves into the evolutionary journey of tRNA modifications, from their putative role in the primordial RNA world to their complex diversification in modern organisms. We will explore the enzymatic machinery responsible for these modifications—the "writers," "erasers," and "readers"—and their co-evolution with the translational apparatus. For the practicing researcher, this guide provides an in-depth look at state-of-the-art methodologies for mapping and functionally characterizing the tRNA "modificome." Finally, we will discuss the implications of dysregulated tRNA modifications in human diseases, such as cancer and neurological disorders, highlighting their potential as novel therapeutic targets for drug development professionals.

The Fundamental Role of tRNA Modifications

Transfer RNAs are central to translation, acting as adaptor molecules that interpret the genetic code of messenger RNA (mRNA) and deliver the corresponding amino acids to the ribosome.[1] Unmodified tRNA molecules, however, are functionally inadequate. A diverse array of over 170 chemical modifications, about half of which are found in tRNAs, are essential for their proper function.[1] These modifications are critical for:

-

Structural Stability: Modifications outside the anticodon loop, particularly in the D- and T-loops, are vital for maintaining the canonical L-shaped tertiary structure of tRNA. This structural integrity is crucial for interactions with aminoacyl-tRNA synthetases, elongation factors, and the ribosome.[1][2]

-

Decoding Accuracy and Efficiency: The anticodon loop is a hotspot for modifications. Modifications at the wobble position (position 34) expand the decoding capacity of a single tRNA, allowing it to recognize multiple codons.[3] Modifications at position 37, adjacent to the anticodon, prevent frameshifting and enhance the stability of codon-anticodon pairing.[1][4]

-

Cellular Regulation: The levels of specific tRNA modifications can change in response to environmental stress, nutrient availability, and developmental cues.[5][6] This dynamic regulation can modulate the translation of specific subsets of mRNAs, thereby orchestrating adaptive cellular responses.[6]

The Evolutionary Timeline: From Ancient RNA World to Modern Complexity